Vornorexant

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

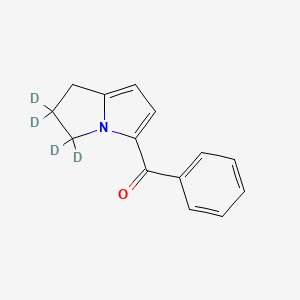

Vornorexant is a medication under development for the treatment of insomnia and sleep apnea. It is a dual orexin receptor antagonist, targeting both orexin receptor 1 and orexin receptor 2. Orexins are neuropeptides produced in the hypothalamus that play a crucial role in regulating arousal, wakefulness, and appetite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Vornorexant involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, purification processes, and quality control measures to meet regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Vornorexant undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and clearance from the body .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired transformation and the stage of the synthesis or metabolism .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are primarily formed through oxidative pathways. These metabolites are then further processed and eliminated from the body .

Aplicaciones Científicas De Investigación

Vornorexant is primarily being researched for its potential use in treating insomnia and sleep apnea. Its ability to antagonize orexin receptors makes it a promising candidate for these conditions. Additionally, it is being studied for its pharmacokinetics, pharmacodynamics, and safety profile in various clinical trials .

Mecanismo De Acción

Vornorexant exerts its effects by antagonizing orexin receptors, specifically orexin receptor 1 and orexin receptor 2. By blocking these receptors, this compound reduces the activity of orexins, which are involved in promoting wakefulness. This leads to an increase in sleep duration and quality .

Comparación Con Compuestos Similares

Similar Compounds:

- Seltorexant

- Lemborexant

- Almorexant

Uniqueness: Vornorexant is unique in its relatively short elimination half-life, which ranges from 1.3 to 3.3 hours. This short half-life is designed to reduce next-day side effects like somnolence, making it a potentially safer option for treating insomnia compared to other orexin receptor antagonists .

Propiedades

Número CAS |

2265899-49-6 |

|---|---|

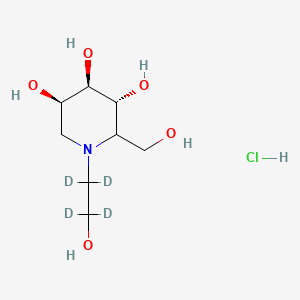

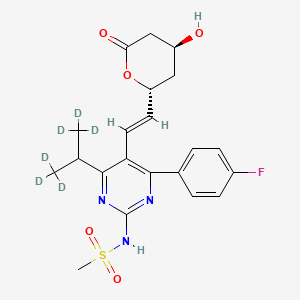

Fórmula molecular |

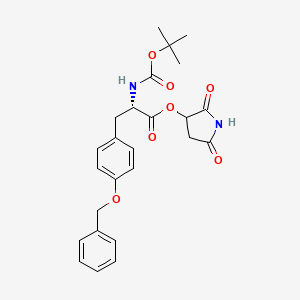

C23H22FN7O2 |

Peso molecular |

447.5 g/mol |

Nombre IUPAC |

[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |

InChI |

InChI=1S/C23H22FN7O2/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19/h3-9,11,13-14,22H,2,10,12,15H2,1H3/t22-/m0/s1 |

Clave InChI |

AEZZJXJIJFSUEM-QFIPXVFZSA-N |

SMILES isomérico |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F |

SMILES canónico |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.